molecular formula C24H33FN4O5 B2524276 N1-(2,2-diethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-52-5

N1-(2,2-diethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2524276
CAS No.: 877632-52-5
M. Wt: 476.549
InChI Key: WRHMROJOXLSIML-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a high-purity chemical compound intended for research and development purposes. This molecule is characterized by an oxalamide core functionalized with a 2,2-diethoxyethyl group and a complex substituent featuring a 4-(4-fluorophenyl)piperazine moiety and a furan-2-yl group. The presence of the piperazine ring, a common feature in compounds with neurological activity , suggests potential application in neuroscience and pharmacology research , particularly for receptor binding studies. The compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for use in humans or animals. Researchers can utilize this building block in hit-to-lead optimization, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex molecules for various experimental applications.

Properties

IUPAC Name

N'-(2,2-diethoxyethyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN4O5/c1-3-32-22(33-4-2)17-27-24(31)23(30)26-16-20(21-6-5-15-34-21)29-13-11-28(12-14-29)19-9-7-18(25)8-10-19/h5-10,15,20,22H,3-4,11-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHMROJOXLSIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activity. This compound features a piperazine ring, a fluorophenyl group, and a furan moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H28FN3O4\text{C}_{20}\text{H}_{28}\text{F}\text{N}_{3}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly regarding its effects on neurological disorders and enzyme inhibition.

Key Findings

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. In studies, derivatives of piperazine compounds demonstrated competitive inhibition against TYR with IC50 values in the low micromolar range .
    CompoundIC50 (μM)Type of Inhibition
    2317.76Competitive
    2512.34Competitive
    269.87Competitive
  • Antimelanogenic Effects : Compounds related to this structure exhibited antimelanogenic effects on B16F10 melanoma cells, suggesting therapeutic potential in skin pigmentation disorders .
  • Neuropharmacological Activity : The piperazine moiety is known for its neuroactive properties. The presence of the fluorophenyl and furan groups may enhance its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Competitive Inhibition : The compound binds to the active site of TYR, preventing substrate access and thereby inhibiting melanin synthesis.
  • Neurotransmitter Modulation : The structural components may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

Case Studies

Several studies have evaluated the efficacy of similar compounds in various biological contexts:

  • Study on TYR Inhibition : A recent publication detailed the synthesis and evaluation of piperazine derivatives for their inhibitory effects on TYR. The most effective compounds exhibited significant reduction in enzyme activity without cytotoxicity to human cell lines .
  • Neuropharmacological Assessment : Research exploring the neuropharmacological effects of piperazine derivatives indicated that modifications such as fluorination enhance receptor affinity and selectivity, potentially leading to improved therapeutic profiles for conditions like anxiety and depression .

Comparison with Similar Compounds

Structural Analog 1: N1-(2-Methoxyethyl)-N2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

  • Molecular Formula : C21H27FN4O4
  • Molecular Weight : 418.5
  • Key Differences: The N1-substituent is a 2-methoxyethyl group instead of 2,2-diethoxyethyl. Reduced molecular weight and hydrophobicity due to the shorter methoxyethyl chain.

Structural Analog 2: N1-(4-Methylbenzyl)-N2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

  • Molecular Formula : C27H32N4O4
  • Molecular Weight : 476.6
  • Key Differences :
    • The N1-substituent is a 4-methylbenzyl group, introducing aromaticity and bulk.
    • The piperazine moiety is substituted with a 4-methoxyphenyl group instead of 4-fluorophenyl.
    • Impact : The methoxy group may enhance electron-donating effects, altering receptor affinity. The benzyl group could increase steric hindrance, affecting binding kinetics.

Structural Analog 3: N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)-4-piperidyl]propanamide Hydrochloride

  • Molecular Formula : C22H28ClFN2O
  • Molecular Weight : 390.93
  • Key Differences :
    • Contains a piperidine core instead of piperazine.
    • Features a propanamide linker rather than oxalamide.
    • Impact : Piperidine derivatives are common in opioid agonists (e.g., fentanyl analogs). The absence of a piperazine ring may reduce selectivity for serotonin or dopamine receptors.

Pharmacological and Physicochemical Comparisons

Structural Features Influencing Receptor Binding

  • Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., the target compound) often exhibit affinity for serotonin (5-HT1A/2A) and dopamine receptors, whereas piperidine derivatives (e.g., fentanyl analogs) are linked to µ-opioid receptor activity .
  • Fluorophenyl vs. Methoxyphenyl Substituents : The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding through electronegative effects, whereas methoxyphenyl groups (as in Analog 2) could increase polarity and alter pharmacokinetics .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 458.5 418.5 476.6 390.93
Key Substituents Diethoxyethyl, 4-Fluorophenyl Methoxyethyl, 4-Fluorophenyl 4-Methylbenzyl, Methoxyphenyl Piperidine, Propanamide
Likely Lipophilicity High (diethoxyethyl chain) Moderate High (aromatic benzyl) Moderate (piperidine core)

Research Findings and Implications

  • Synthetic Challenges: The oxalamide linker in the target compound requires precise coupling conditions, similar to methods used for azetidinone derivatives (e.g., 2-azetidione synthesis in piperazine analogs) .
  • Isomer Complexity : As seen in fluorinated fentanyl analogs (e.g., para-fluoro vs. ortho-fluoro isomers), the position of fluorine on the phenyl ring could significantly alter biological activity and complicate analytical identification .

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